molecular formula C21H20N2O6S B2695128 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034236-40-1

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2695128
CAS RN: 2034236-40-1
M. Wt: 428.46
InChI Key: SYYLRLWOYCXNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has explored the synthesis of quinoline clubbed with sulfonamide moiety compounds for their antimicrobial properties. For instance, a study on synthesizing quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, hinting at the potential use of similar compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Advanced Synthesis of Heterocycles

Heterocycles like furans and pyrroles, crucial in pharmaceutical agents and natural products, have seen innovative synthetic approaches. A method involving the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines offers a new route to substituted furans and pyrroles, potentially applicable to derivatives of the compound for the synthesis of complex heterocyclic systems (Journal of the American Chemical Society, 2008).

Biological Active Sulfonamide-Based Hybrids

Sulfonamides form a significant class of pharmacological agents with a wide range of biological activities. Research on sulfonamide-based hybrids has highlighted their antibacterial, anti-carbonic anhydrase, and antitumor activities, among others. The specific structure of the compound discussed could lend itself to being part of such hybrids, contributing to diverse pharmacological profiles (Current Medicinal Chemistry, 2022).

Novel Synthetic Routes

Studies on the synthesis of pyrrolo-/indolo[1,2-a]quinolines and related heterocycles from gem-dibromovinyls and sulphonamides provide insights into efficient synthetic routes for creating complex molecules. These methodologies could be applicable for synthesizing derivatives of the target compound, offering potential applications in pharmaceutical research and materials science (Organic Letters, 2014).

Antiproliferative Activity

The investigation into novel pyrrolo[3,2-f]quinoline derivatives with antiproliferative properties reveals the potential of quinoline-based compounds in cancer research. These compounds, characterized by an angular aromatic tricyclic system, exhibited cell growth inhibitory properties, suggesting similar compounds might be explored for their antiproliferative effects (Bioorganic & Medicinal Chemistry, 2001).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c24-19-4-3-14-10-17(11-15-5-7-23(19)20(14)15)30(26,27)22-13-21(25,16-6-9-28-12-16)18-2-1-8-29-18/h1-2,6,8-12,22,25H,3-5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYLRLWOYCXNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=COC=C4)(C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.